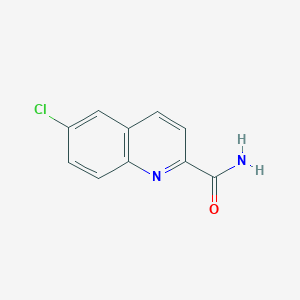

6-chloro-2-Quinolinecarboxamide

Description

6-Chloro-2-quinolinecarboxamide (CAS RN: 669727-16-6) is a heterocyclic compound derived from the quinoline scaffold, characterized by a chloro substituent at position 6 and a carboxamide group at position 2 of the quinoline ring. This molecule is part of a broader class of quinoline derivatives known for their diverse pharmacological and chemical applications, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s structure enables interactions with biological targets such as enzymes or receptors, making it a valuable intermediate in medicinal chemistry. Its synthesis typically involves coupling reactions, as exemplified by protocols using 2-chloro-6-fluoroquinoline-4-carboxamide intermediates and nucleophilic substitution steps .

Propriétés

Formule moléculaire |

C10H7ClN2O |

|---|---|

Poids moléculaire |

206.63 g/mol |

Nom IUPAC |

6-chloroquinoline-2-carboxamide |

InChI |

InChI=1S/C10H7ClN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |

Clé InChI |

SNBPPCREDOZGPM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-Quinolinecarboxamide typically involves the reaction of 6-chloroquinoline with a suitable carboxamide precursor. One common method involves the use of 6-chloroquinoline-2-carboxylic acid, which is then converted to the corresponding carboxamide through an amidation reaction. This reaction can be carried out under mild conditions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of 6-chloro-2-Quinolinecarboxamide may involve more scalable and efficient methods. One such method includes the chlorination of 2-nitrotoluene followed by a series of reactions to introduce the quinoline and carboxamide functionalities. This process can be optimized for higher yields and purity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-2-Quinolinecarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

- Anticancer Activity : Studies have shown that derivatives of quinolinecarboxamides exhibit potent anticancer properties. For instance, research indicates that certain quinoline derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

- Antimicrobial Properties : 6-Chloro-2-Quinolinecarboxamide has demonstrated significant antimicrobial activity against various bacterial strains. Its minimum inhibitory concentrations (MICs) have been comparable to traditional antibiotics, suggesting its viability as a new antimicrobial agent.

Biological Research

Biochemical Assays

The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to modulate biological processes makes it valuable for understanding disease mechanisms.

- Enzyme Inhibition Studies : Research has highlighted the role of quinoline derivatives in inhibiting specific enzymes involved in disease pathways. For example, compounds derived from 6-Chloro-2-Quinolinecarboxamide have been shown to inhibit translation elongation factor 2 in Plasmodium falciparum, showcasing their potential in antimalarial therapy .

Material Science

Organic Electronics

The unique structural properties of 6-Chloro-2-Quinolinecarboxamide make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tailored through chemical modifications, enhancing its applicability in advanced materials .

To provide a clearer understanding of the biological activity of 6-Chloro-2-Quinolinecarboxamide compared to related compounds, the following table summarizes key features:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 6-Chloro-2-Quinolinecarboxamide | Quinoline ring with a carboxamide group | High | Moderate |

| 2-Chloro-N,N-dimethylethylamine | Dimethyl groups instead of diethyl | Moderate | Low |

| N-(2,6-Dimethylphenyl)chloroacetamide | Chloroacetamide structure | Low | Moderate |

This table illustrates the robust antimicrobial activity of 6-Chloro-2-Quinolinecarboxamide compared to other compounds, highlighting its unique position within its class.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of 6-Chloro-2-Quinolinecarboxamide against various bacterial strains, revealing MIC values that indicate its potential as an effective antimicrobial agent.

- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis. This suggests that it may play a role in cancer therapy development .

- Mechanistic Studies : Investigations into the mechanism of action revealed that 6-Chloro-2-Quinolinecarboxamide could inhibit critical enzymes involved in disease processes, providing insights into its therapeutic potential and guiding further drug development efforts .

Mécanisme D'action

The mechanism of action of 6-chloro-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It has been found to inhibit protein kinases, which are key regulators of cell survival and proliferation.

Pathways Involved: The compound can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like BAX and Caspase-3, thereby promoting cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoline derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of 6-chloro-2-quinolinecarboxamide with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural and Functional Analogues

Key Differences and Trends

In contrast, 6-fluoroquinoline-4-carboxamide derivatives (e.g., compound 35 in ) exhibit broader-spectrum antimicrobial activity due to fluorine’s electronegativity and membrane permeability . Carboxylic acid derivatives (e.g., ) show reduced solubility in aqueous media compared to carboxamides but are preferred for metal-chelating applications.

Synthetic Pathways: Carboxamides are often synthesized via coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as seen in . Carboxylic acid derivatives, however, frequently involve ester hydrolysis or direct carboxylation .

Activité Biologique

6-Chloro-2-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from recent studies and case reports.

Chemical Structure and Properties

6-Chloro-2-quinolinecarboxamide belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the chlorine atom at the 6-position enhances lipophilicity and can influence pharmacokinetic properties, such as absorption and distribution.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of 6-chloro-2-quinolinecarboxamide exhibited potent inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. The IC50 values for these compounds ranged from 36 nM to 2.23 μM, indicating significant potency compared to standard treatments like sorafenib (IC50 = 45 nM) .

Table 1: VEGFR-2 Inhibition Potency of 6-Chloroquinolone Derivatives

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| 10a (unsubstituted) | 138 | Higher than 10j (340 nM) |

| 10b (para-methylphenyl) | 578 | Higher than 10k (2226 nM) |

The structure-activity relationship analysis revealed that substituents at the 6-position significantly affect VEGFR-2 inhibition, with chlorinated derivatives showing superior activity compared to fluorinated ones .

P2X7 Receptor Antagonism

Another area of interest is the antagonistic activity against the P2X7 receptor, which is implicated in various pathological conditions, including cancer. The quinoline-carboxamide derivatives were found to be moderately potent P2X7R antagonists, suggesting their potential in treating inflammatory diseases and cancers .

Case Studies

- Case Study on Anticancer Efficacy : A series of quinoline derivatives were synthesized and evaluated for their anticancer properties. The study concluded that specific modifications at the amide group could enhance cytotoxicity against various cancer cell lines, demonstrating the importance of structural variations in therapeutic efficacy .

- Pharmacokinetic Profile : A pharmacokinetic study on a related compound indicated that modifications in the carboxamide group could optimize absorption and metabolic stability. This highlights the need for comprehensive DMPK (Drug Metabolism and Pharmacokinetics) evaluations in future studies .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups like chlorine at specific positions enhances biological activity. The lipophilicity introduced by chlorine improves binding affinity to target proteins, which is crucial for drug design.

Table 2: Structure-Activity Relationships of Quinoline Derivatives

| Position | Substituent | Effect on Activity |

|---|---|---|

| 6 | Cl | Increased potency |

| 6 | F | Decreased potency |

| Amide | Alkyl | Variable effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.